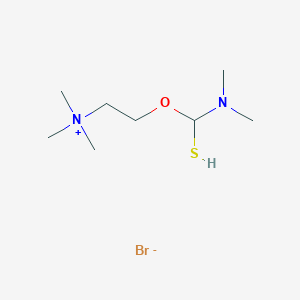
Dimethylthionocarbamylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylthionocarbamylcholine, also known as DMTC, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMTC is a cholinergic compound that is structurally similar to acetylcholine, a neurotransmitter that plays a key role in the nervous system. DMTC has been found to have a range of biochemical and physiological effects, which have made it a valuable tool for studying the nervous system and other biological processes.
Wirkmechanismus
Dimethylthionocarbamylcholine acts as an agonist of nicotinic acetylcholine receptors, binding to the receptor and activating it. This leads to the release of neurotransmitters, including dopamine and norepinephrine, which play a key role in the nervous system. Dimethylthionocarbamylcholine has also been found to have a range of other effects, including the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine.
Biochemische Und Physiologische Effekte
Dimethylthionocarbamylcholine has been found to have a range of biochemical and physiological effects, including the stimulation of the nervous system, the release of neurotransmitters, and the inhibition of acetylcholinesterase. Dimethylthionocarbamylcholine has also been found to have a range of effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethylthionocarbamylcholine has a range of advantages for lab experiments, including its potency as an agonist of nicotinic acetylcholine receptors, its ability to stimulate the nervous system, and its range of biochemical and physiological effects. However, Dimethylthionocarbamylcholine also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for the study of Dimethylthionocarbamylcholine, including the development of new synthetic methods, the investigation of its effects on other biological processes, and the development of new drugs based on its structure and mechanism of action. Other potential areas of research include the investigation of the potential therapeutic uses of Dimethylthionocarbamylcholine, including its potential use in the treatment of neurological disorders and other diseases.
Synthesemethoden
Dimethylthionocarbamylcholine can be synthesized using a variety of methods, including the reaction of dimethylamine with carbon disulfide and then with ethylene oxide. Other methods include the reaction of dimethylamine with thiophosgene and then with ethylene oxide. The resulting compound can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Dimethylthionocarbamylcholine has been used in a variety of scientific research applications, including the study of acetylcholine receptors, the nervous system, and other biological processes. Dimethylthionocarbamylcholine has been found to be a potent agonist of nicotinic acetylcholine receptors, which are involved in a range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function.
Eigenschaften
CAS-Nummer |
139264-97-4 |
|---|---|
Produktname |
Dimethylthionocarbamylcholine |
Molekularformel |
C14H16O2Se2 |
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
2-[dimethylamino(sulfanyl)methoxy]ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C8H20N2OS.BrH/c1-9(2)8(12)11-7-6-10(3,4)5;/h8H,6-7H2,1-5H3;1H |
InChI-Schlüssel |
QZKRDAIHWGNLGN-UHFFFAOYSA-N |
SMILES |
CN(C)C(OCC[N+](C)(C)C)S.[Br-] |
Kanonische SMILES |
CN(C)C(OCC[N+](C)(C)C)S.[Br-] |
Synonyme |
dimethylthionocarbamylcholine DMTC-Ch |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



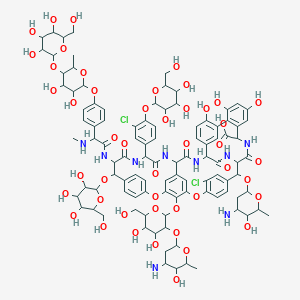
![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
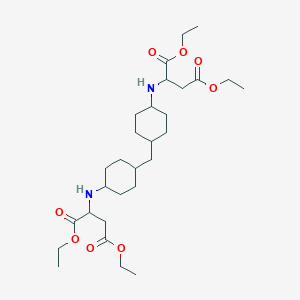
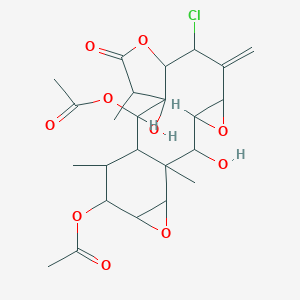

![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)



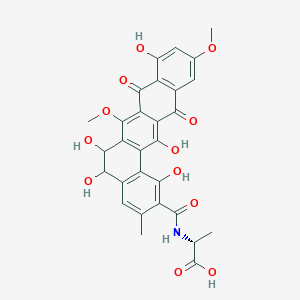

![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)